molecular formula C9H22N2O B14517784 2-Propanol, 1-(diethylamino)-3-(dimethylamino)- CAS No. 62469-52-7

2-Propanol, 1-(diethylamino)-3-(dimethylamino)-

Cat. No.: B14517784
CAS No.: 62469-52-7
M. Wt: 174.28 g/mol
InChI Key: HNBXDOLDRLALPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Dimethylamino-2-propanol can be synthesized through the reaction of dimethylamine with propylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield. The reaction can be represented as follows:

C3H6O+(CH3)2NHC5H13NO\text{C}_3\text{H}_6\text{O} + \text{(CH}_3\text{)}_2\text{NH} \rightarrow \text{C}_5\text{H}_{13}\text{NO} C3​H6​O+(CH3​)2​NH→C5​H13​NO

Industrial Production Methods

In industrial settings, the production of 1-Dimethylamino-2-propanol involves large-scale reactors where the reaction between dimethylamine and propylene oxide is carried out. The process is optimized for high yield and purity, and the product is typically distilled to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1-Dimethylamino-2-propanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution Reactions: These reactions often require catalysts such as acids or bases to facilitate the substitution process.

Major Products Formed

    Oxidation: Produces corresponding oxides and ketones.

    Reduction: Produces simpler amines and alcohols.

    Substitution: Produces various substituted amines and alcohols.

Mechanism of Action

The mechanism of action of 1-Dimethylamino-2-propanol involves its interaction with molecular targets such as enzymes and receptors. It acts as a neutralizing agent by reacting with acidic compounds to form salts and water. In biological systems, it inhibits choline uptake, which can affect neurotransmitter synthesis and release .

Comparison with Similar Compounds

Similar Compounds

    Dimethylaminoethanol (DMAE): Similar in structure but with different functional groups.

    Diethylaminoethanol (DEAE): Similar in structure but with different alkyl groups.

    Triethanolamine (TEA): Contains three hydroxyl groups instead of one.

Uniqueness

1-Dimethylamino-2-propanol is unique due to its low boiling point and its dual functionality as both an amine and an alcohol. This makes it versatile for various industrial and pharmaceutical applications .

Properties

CAS No.

62469-52-7

Molecular Formula

C9H22N2O

Molecular Weight

174.28 g/mol

IUPAC Name

1-(diethylamino)-3-(dimethylamino)propan-2-ol

InChI

InChI=1S/C9H22N2O/c1-5-11(6-2)8-9(12)7-10(3)4/h9,12H,5-8H2,1-4H3

InChI Key

HNBXDOLDRLALPT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(CN(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.